Estriol Trisulfate Trisodium Salt
Overview
Description
Estriol Trisulfate Trisodium Salt is a chemical compound with the molecular formula C18H21Na3O12S3 and a molecular weight of 594.52 g/mol . It is a trisodium salt of estriol trisulfate, a derivative of estriol, which is one of the three major estrogens produced in the human body. Estriol is primarily produced during pregnancy by the placenta and is considered a weak estrogen compared to estradiol and estrone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estriol Trisulfate Trisodium Salt involves the sulfonation of estriol. The process typically includes the reaction of estriol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like pyridine or dimethylformamide. The reaction conditions must be carefully controlled to avoid over-sulfonation or degradation of the estriol molecule. The resulting estriol trisulfate is then neutralized with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques to meet the required specifications for research and commercial use .
Chemical Reactions Analysis
Types of Reactions: Estriol Trisulfate Trisodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups, regenerating estriol.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Estriol and its hydroxyl derivatives.
Substitution: Various substituted estriol derivatives depending on the nucleophile used.
Scientific Research Applications
Estriol Trisulfate Trisodium Salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to estrogen metabolism and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and other estrogen-related treatments.
Mechanism of Action
Estriol Trisulfate Trisodium Salt exerts its effects primarily through its interaction with estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. Upon binding to these receptors, it modulates the transcription of estrogen-responsive genes, leading to various physiological effects. The sulfate groups enhance its solubility and stability, allowing for more controlled delivery and prolonged action in biological systems .
Comparison with Similar Compounds
Estriol Trisulfate Trisodium Salt is unique due to its trisulfate groups, which distinguish it from other estrogen derivatives. Similar compounds include:
Estriol: The parent compound, a natural estrogen with weaker activity compared to estradiol and estrone.
Estradiol Sulfate: A sulfate derivative of estradiol, used in hormone replacement therapy.
Estrone Sulfate: Another sulfate derivative, commonly found in conjugated estrogen formulations.
This compound offers unique advantages in terms of solubility and stability, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
trisodium;[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12S3.3Na/c1-18-7-6-13-12-5-3-11(28-31(19,20)21)8-10(12)2-4-14(13)15(18)9-16(29-32(22,23)24)17(18)30-33(25,26)27;;;/h3,5,8,13-17H,2,4,6-7,9H2,1H3,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t13-,14-,15+,16-,17+,18+;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPNXAJMLSZES-NXOIHXQRSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Na3O12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747733 | |
Record name | Trisodium (16alpha,17beta)-estra-1,3,5(10)-triene-3,16,17-triyl trisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100940-55-4 | |
Record name | Trisodium (16alpha,17beta)-estra-1,3,5(10)-triene-3,16,17-triyl trisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estriol trisulfate trisodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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